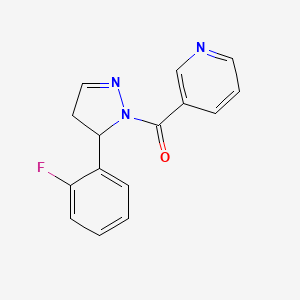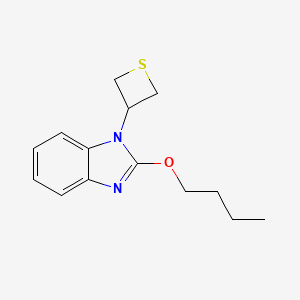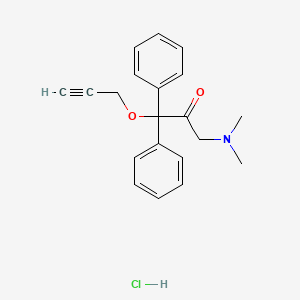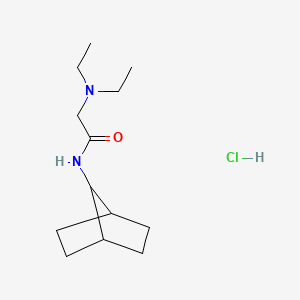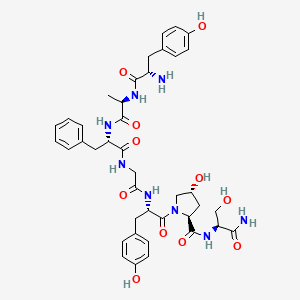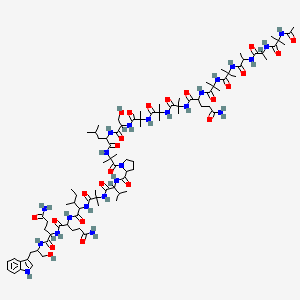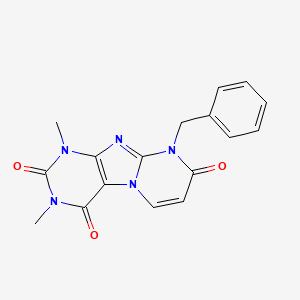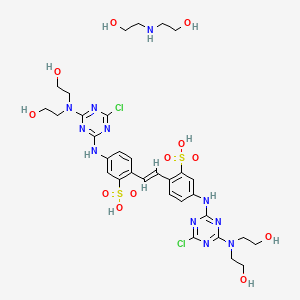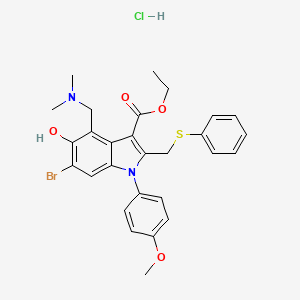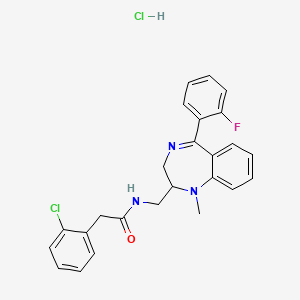
(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxyethyl)dimethylammonium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxyethyl)dimethylammonium acetate is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industries. The compound is characterized by its azo group, which is responsible for its chromophoric properties, making it useful in creating vivid and stable colors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxyethyl)dimethylammonium acetate typically involves a multi-step process. The initial step often includes the diazotization of 2-chloro-4-nitroaniline, followed by coupling with N-ethyl-N-(2-hydroxyethyl)aniline. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxyethyl)dimethylammonium acetate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction of the nitro group can yield amines, which can further react to form other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction processes and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted azo compounds, amines, and other derivatives that retain the chromophoric properties of the original compound.
Aplicaciones Científicas De Investigación
(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxyethyl)dimethylammonium acetate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can undergo reversible isomerization between trans and cis forms under light exposure. This property is utilized in various applications, such as photochromic materials. The molecular targets and pathways involved include interactions with light and other chemical species, leading to changes in the compound’s structure and properties.
Comparación Con Compuestos Similares
Similar Compounds
Disperse Red 13: Another azo dye with similar chromophoric properties but different substituents.
Disperse Brown 1: A related compound used in the textile industry with different color properties due to its distinct substituents.
Uniqueness
(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxyethyl)dimethylammonium acetate is unique due to its specific combination of substituents, which confer distinct color properties and reactivity. Its ability to undergo various chemical reactions while retaining its chromophoric properties makes it particularly valuable in industrial and research applications.
Propiedades
Número CAS |
85030-24-6 |
|---|---|
Fórmula molecular |
C22H30ClN5O5 |
Peso molecular |
480.0 g/mol |
Nombre IUPAC |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxyethyl)-dimethylazanium;acetate |
InChI |
InChI=1S/C20H27ClN5O3.C2H4O2/c1-4-24(11-12-26(2,3)13-14-27)17-7-5-16(6-8-17)22-23-20-10-9-18(25(28)29)15-19(20)21;1-2(3)4/h5-10,15,27H,4,11-14H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
JEGYQKQNBGMCBX-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC[N+](C)(C)CCO)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



